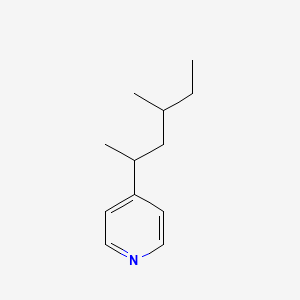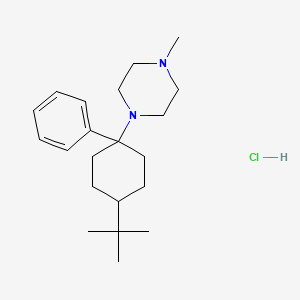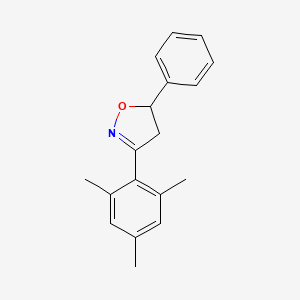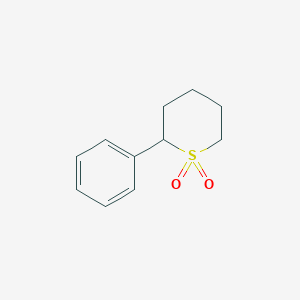
2-Phenylthiane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylthiane 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides. It is characterized by a six-membered ring containing sulfur and oxygen atoms, with a phenyl group attached to the second carbon atom. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylthiane 1,1-dioxide is typically synthesized through the oxidation of 2-phenylthiane. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, peracids (e.g., meta-chloroperbenzoic acid), or dimethyldioxirane . The reaction is usually conducted under neutral conditions, and the workup procedure is straightforward as the oxidizing agents are converted into benign byproducts like water or acetone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions would be optimized to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylthiane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the corresponding thiane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and dimethyldioxirane are commonly used oxidizing agents
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 2-Phenylthiane.
Substitution: Various substituted phenylthiane dioxides.
Applications De Recherche Scientifique
2-Phenylthiane 1,1-dioxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenylthiane 1,1-dioxide involves its reactivity as an unsaturated sulfone. It can act as a dienophile in Diels-Alder reactions, a Michael acceptor, and a 1,3-dipolarophile . These reactions are facilitated by the electron-withdrawing nature of the sulfone group, which activates the compound towards nucleophilic attack and cycloaddition reactions.
Comparaison Avec Des Composés Similaires
Thiophene 1,1-dioxide: Shares similar reactivity but lacks the phenyl group, making it less sterically hindered.
Benzo[b]thiophene 1,1-dioxide: Contains an additional benzene ring, which alters its electronic properties and reactivity.
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide: A versatile building block for synthesizing new thiopyran-based heterocyclic systems.
Uniqueness: 2-Phenylthiane 1,1-dioxide is unique due to the presence of the phenyl group, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.
Propriétés
Numéro CAS |
14856-64-5 |
|---|---|
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
2-phenylthiane 1,1-dioxide |
InChI |
InChI=1S/C11H14O2S/c12-14(13)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
Clé InChI |
MWEOQHCPPDMTOU-UHFFFAOYSA-N |
SMILES canonique |
C1CCS(=O)(=O)C(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)

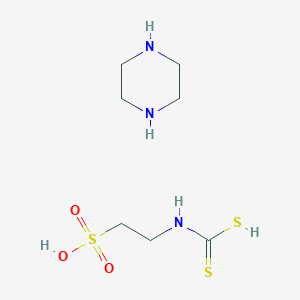


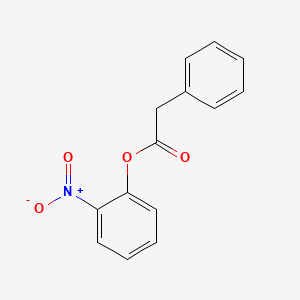
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

